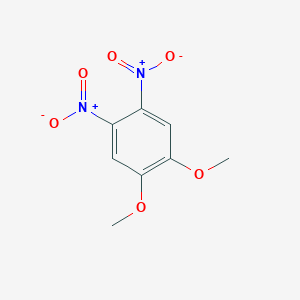

1,2-Dimethoxy-4,5-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethoxy-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDHPWTYKOAFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278794 | |

| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-03-7 | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3395-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene, a key intermediate in the preparation of various organic compounds, including pharmaceuticals and dyes.[1] This document details the chemical properties, a representative experimental protocol, and the mechanistic pathway for its synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₆ | [1][2][3] |

| Molecular Weight | 228.16 g/mol | [3][4] |

| CAS Number | 3395-03-7 | [2][5] |

| Appearance | Pale yellow to yellow crystalline solid | [1] |

| Melting Point | 131-134 °C | [5] |

| Solubility | Sparingly soluble in water | [1] |

| ¹H NMR (DMSO-d₆) | δ 7.75 (s, 2H), 3.95 (s, 6H) | |

| ¹³C NMR (CDCl₃) | δ 148.9, 138.2, 107.8, 56.8 | |

| IR (KBr, cm⁻¹) | 1520, 1340 (NO₂) | [3] |

| Mass Spectrum (m/z) | 228 [M]⁺ | [2] |

Synthesis of this compound

The primary synthetic route to this compound, also known as 4,5-dinitroveratrole, is through the electrophilic aromatic substitution reaction, specifically the dinitration of 1,2-dimethoxybenzene (B1683551) (veratrole). The methoxy (B1213986) groups are activating and ortho-, para-directing, which facilitates the introduction of the nitro groups onto the aromatic ring.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1,2-dimethoxybenzene attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Due to the directing effect of the two methoxy groups, the first nitration occurs at either the 4- or 5-position. The presence of the first deactivating nitro group and the still-activating methoxy groups then directs the second nitration to the remaining vacant position (5- or 4- respectively), yielding the desired this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the nitration of activated aromatic compounds.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.

-

To this cold nitrating mixture, add 5.0 g of 1,2-dimethoxybenzene dropwise over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.

-

Remove the flask from the ice bath and allow it to stir at room temperature for two hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

A yellow precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from methanol to obtain pure, yellow crystals of this compound.

-

Dry the purified product in a desiccator.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is illustrated below.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the recommended temperature throughout the addition of reagents.

-

This compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[1] Avoid contact and inhalation.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dinitroveratrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dinitroveratrole, also known as 1,2-dimethoxy-4,5-dinitrobenzene, is a nitroaromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and two nitro groups, imparts it with unique reactivity and potential for derivatization. This technical guide provides a comprehensive overview of the core chemical properties of 4,5-dinitroveratrole, including its physicochemical characteristics, spectral data, synthesis, reactivity, and safety information. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

4,5-Dinitroveratrole is a yellow crystalline solid.[1] The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups on the aromatic ring influences its chemical behavior and physical properties. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,5-Dinitroveratrole, 1,2-Dinitro-4,5-dimethoxybenzene, 4,5-Dimethoxy-1,2-dinitrobenzene | [1][3] |

| CAS Number | 3395-03-7 | [1] |

| Molecular Formula | C₈H₈N₂O₆ | [1][2] |

| Molecular Weight | 228.16 g/mol | [1][2] |

| Appearance | Yellow Powder/Crystalline Solid | [1][4] |

| Melting Point | 131-134 °C | [4] |

| Boiling Point | 410.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.416 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water. | [5] |

| Storage | Sealed in a dry place at room temperature. | [1][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 4,5-dinitroveratrole. Below is a summary of available spectral data.

| Spectroscopic Technique | Key Features | Reference |

| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺): m/z 228 | [6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for nitro groups (NO₂) asymmetric and symmetric stretching. | [7] |

Experimental Protocols

Synthesis of 4,5-Dinitroveratrole

The synthesis of 4,5-dinitroveratrole is typically achieved through the nitration of veratrole (1,2-dimethoxybenzene). The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming nitro groups to the 4 and 5 positions.[8]

General Nitration Protocol:

-

Preparation of Nitrating Mixture: Carefully add a stoichiometric excess of fuming nitric acid to a cooled solution of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction: Slowly add veratrole to the nitrating mixture while maintaining a low temperature (typically 0-10 °C) with an ice bath to control the exothermic reaction and prevent over-nitration or side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude 4,5-dinitroveratrole.

-

Purification: The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid 4,5-dinitroveratrole can be prepared as a KBr pellet or a Nujol mull.[9][10] For a KBr pellet, the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For a Nujol mull, the finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[9]

-

Instrument Parameters: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Electron ionization (EI) is a common method for volatile and thermally stable compounds like 4,5-dinitroveratrole.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Reactivity and Stability

The chemical reactivity of 4,5-dinitroveratrole is largely dictated by the electron-withdrawing nature of the two nitro groups, which makes the aromatic ring electron-deficient. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr):

The nitro groups strongly activate the aromatic ring towards attack by nucleophiles. Nucleophiles can displace one of the methoxy groups or, under more forcing conditions, potentially a nitro group. The rate and regioselectivity of the substitution depend on the nature of the nucleophile and the reaction conditions. This reactivity is a key feature for its use as a synthetic intermediate.

Stability:

4,5-Dinitroveratrole is generally stable under normal laboratory conditions. However, like many nitroaromatic compounds, it should be considered potentially thermally sensitive and may decompose upon heating to high temperatures, potentially releasing toxic fumes.[5] It should be stored away from strong oxidizing agents and sources of heat or ignition.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of 4,5-dinitroveratrole are limited in the public domain, the broader class of dinitrobenzene derivatives has been investigated for various biological effects. Some dinitrophenols, for instance, are known to act as uncouplers of oxidative phosphorylation.[11] The reactivity of 4,5-dinitroveratrole towards nucleophiles makes it a potential scaffold for the synthesis of novel bioactive molecules. The introduction of various functional groups through SₙAr reactions can lead to the generation of libraries of compounds for screening in drug discovery programs. For example, derivatives of related dimethoxy-dinitrobenzene compounds have been explored as precursors for anti-cancer agents.

Safety Information

4,5-Dinitroveratrole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3395-03-7 [chemicalbook.com]

- 4. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethoxy-4,5-dinitrobenzene (CAS: 3395-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole, is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) and two nitro groups, makes it a versatile precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring, making it amenable to a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and safety information, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3395-03-7 | [2] |

| Molecular Formula | C₈H₈N₂O₆ | [2] |

| Molecular Weight | 228.16 g/mol | [2] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 131-134 °C | [3] |

| Boiling Point | 410.4 °C at 760 mmHg | |

| Density | 1.416 g/cm³ | |

| Solubility | Sparingly soluble in water | [1] |

| InChIKey | WFDHPWTYKOAFBJ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])OC | [2] |

Synthesis

The primary method for the synthesis of this compound is the direct nitration of 1,2-dimethoxybenzene (B1683551) (veratrole). The electron-donating methoxy groups direct the electrophilic nitration to the 4 and 5 positions of the benzene ring.

Experimental Protocol: Nitration of 1,2-Dimethoxybenzene

This protocol is based on established procedures for the nitration of activated aromatic compounds.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture. Maintain the temperature below 10 °C.

-

In a separate flask, dissolve 1,2-dimethoxybenzene in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

-

Slowly add the nitrating mixture dropwise to the solution of 1,2-dimethoxybenzene, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the dinitration.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated yellow solid, this compound, is collected by vacuum filtration.

-

Wash the crude product with cold water until the washings are neutral.

-

Recrystallize the product from ethanol to obtain pure, yellow crystals.

Logical Workflow for Synthesis:

Chemical Reactions and Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, primarily through the reduction of its nitro groups to amines.

Reduction to 1,2-Diamino-4,5-dimethoxybenzene

The reduction of the dinitro compound to the corresponding diamine is a critical transformation, as the resulting product is a precursor to various heterocyclic compounds with potential biological activity.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Methanol (B129727) (MeOH)

-

Palladium on charcoal (10% Pd/C)

-

Acetic acid

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve this compound (500 mg, 2.19 mmol) in methanol (10 mL) in a flask.

-

Degas the solution and place it under a nitrogen atmosphere.

-

In a separate vessel, quench a catalytic amount of 10% Pd/C with methanol (1 mL).

-

Transfer the Pd/C suspension in one portion to the solution of the dinitro compound.

-

Add acetic acid (1.5 mL) to the mixture.

-

Place the black mixture under a hydrogen atmosphere (1 atm) and stir at room temperature for 16 hours.

-

Filter the mixture through a pad of Celite and rinse the pad with methanol.

-

Concentrate the filtrate under vacuum at 80 °C to yield the product, 1,2-diamino-4,5-dimethoxybenzene.

Reaction Workflow:

Application as a Precursor in Bioactive Molecule Synthesis

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Safety Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

In case of skin contact, wash immediately with plenty of soap and water.

-

If swallowed, seek immediate medical attention.

Conclusion

This compound is a synthetically important intermediate with well-defined properties and reactivity. Its preparation via the nitration of veratrole and its subsequent reduction to the corresponding diamine provide a gateway to a wide range of heterocyclic compounds of interest to the pharmaceutical and materials science industries. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its applications in the synthesis of novel bioactive molecules is warranted. No specific biological signaling pathways directly involving this compound have been identified in the reviewed literature; its primary role is that of a synthetic precursor.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4,5-dinitrobenzene is a yellow crystalline solid organic compound.[1] It is characterized by a benzene (B151609) ring substituted with two adjacent methoxy (B1213986) groups and two adjacent nitro groups. This compound serves as a crucial intermediate in various fields of organic synthesis, including the preparation of pharmaceuticals and dyes.[1] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory setting. This guide provides a detailed overview of the key physical characteristics of this compound, supported by standardized experimental methodologies.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₆ | [2][3] |

| Molecular Weight | 228.16 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 131 - 134 °C | [5] |

| Boiling Point | Not available | [5] |

| Solubility | Sparingly soluble in water | [1] |

| CAS Registry Number | 3395-03-7 | [5] |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[6][7] The capillary method is a widely used and straightforward technique for this determination.[8]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[6][8]

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[9]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a thermometer or temperature probe.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a specific solvent, in this case, water.[11][12]

Principle: An excess amount of the solid is agitated in water for a prolonged period until the solution reaches equilibrium (saturation). The concentration of the dissolved solid in the aqueous phase is then measured.[11]

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath, typically agitated by a shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., PTFE) or centrifuged to separate the saturated solution from the excess solid.[2]

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2]

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a synthesized organic compound like this compound.

The following diagram illustrates a reductive amination reaction of this compound, a common transformation for this type of compound.

References

- 1. Page loading... [guidechem.com]

- 2. filab.fr [filab.fr]

- 3. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dimethoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole. This compound serves as a valuable building block in organic synthesis. This document outlines the key analytical data and experimental protocols necessary for its unambiguous identification and characterization.

Compound Identity and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4,5-Dinitroveratrole | [1] |

| CAS Number | 3395-03-7 | [1] |

| Molecular Formula | C₈H₈N₂O₆ | [1] |

| Molecular Weight | 228.16 g/mol | [2] |

| Melting Point | 131-134 °C | [4][5] |

| Appearance | Pale yellow to yellow crystals or powder | [5] |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound can be unequivocally determined through the combined application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the molecule, the ¹H and ¹³C NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals:

-

A singlet in the aromatic region, corresponding to the two equivalent aromatic protons (H-3 and H-6).

-

A singlet in the upfield region, corresponding to the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals, corresponding to the three sets of equivalent carbon atoms in the molecule:

-

One signal for the two equivalent aromatic carbons bearing a hydrogen atom (C-3 and C-6).

-

One signal for the two equivalent aromatic carbons attached to the methoxy groups (C-1 and C-2).

-

One signal for the two equivalent aromatic carbons attached to the nitro groups (C-4 and C-5).

-

One signal for the two equivalent methoxy carbons (-OCH₃).

Note: Specific, experimentally obtained high-resolution ¹H and ¹³C NMR data with chemical shifts, multiplicities, and coupling constants were not available in the public domain at the time of this compilation.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The key absorption bands for this compound are summarized below. The data is available on the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1270 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z ratio of approximately 228. The NIST WebBook provides access to the mass spectrum of this compound.[6]

| m/z | Interpretation |

| 228 | Molecular ion [M]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct nitration of 1,2-dimethoxybenzene (B1683551) (veratrole).

Reaction Scheme:

Caption: Synthesis of this compound via nitration of veratrole.

Detailed Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly available in the public domain. The following is a generalized procedure based on the nitration of similar aromatic compounds.

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Nitration Reaction: Dissolve 1,2-dimethoxybenzene (veratrole) in a suitable solvent (e.g., glacial acetic acid). Slowly add the pre-cooled nitrating mixture to the veratrole solution while maintaining a low temperature (typically 0-10 °C) with an ice bath and vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water. A solid precipitate of this compound should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization Techniques

-

NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or ATR technique.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

-

Melting Point Determination: Measure the melting point of the purified, dry solid using a calibrated melting point apparatus.

Logical Workflow for Structure Elucidation

The logical process for elucidating the structure of this compound is outlined in the following workflow diagram.

Caption: Workflow for the synthesis and structure elucidation of the target compound.

This guide provides a foundational understanding of the key data and methodologies required for the comprehensive structure elucidation of this compound. For further research and development, it is recommended to acquire high-resolution NMR data and optimize the provided synthesis protocol.

References

In-depth Technical Guide on the Solubility of 1,2-Dimethoxy-4,5-dinitrobenzene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility of 1,2-Dimethoxy-4,5-dinitrobenzene in organic solvents, based on currently available scientific literature.

Most sources describe the compound as a yellow crystalline solid and note that it is sparingly soluble or insoluble in water.[1][2] However, for organic solvents, which are critical for its use in synthesis and other applications, precise solubility values (e.g., in g/L or mol/L at specified temperatures) are not provided in the reviewed literature.

One specific experimental protocol was identified that provides a single data point regarding its solubility in methanol (B129727). This protocol details the use of this compound as a starting material in a chemical reaction.

Quantitative Solubility Data

The following table summarizes the limited quantitative solubility information extracted from the available literature.

| Solvent | Temperature | Solubility |

| Methanol (MeOH) | Room Temperature | ≥ 50 g/L |

Note: This value is derived from a single experimental procedure and represents a concentration at which the compound was successfully dissolved, not necessarily its saturation point.

Experimental Protocol for Dissolution in Methanol

The following methodology is extracted from a synthesis procedure where this compound was used as a reactant.[1]

Objective: To dissolve this compound in methanol for a subsequent chemical reaction.

Materials:

-

This compound (500 mg)

-

Methanol (MeOH) (10 mL)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware

Procedure:

-

A solution of this compound (500 mg, 2.19 mmol) in MeOH (10 mL) was prepared.[1]

-

The solution was degassed and placed under a nitrogen atmosphere.[1]

-

The mixture was stirred at room temperature.[1]

This procedure indicates that this compound is soluble in methanol at a concentration of 50 g/L at room temperature.

Experimental Workflow

The following diagram illustrates the workflow for the dissolution of this compound in methanol as described in the experimental protocol.

Despite a thorough search, there is a notable absence of comprehensive, quantitative data on the solubility of this compound in common organic solvents. The information is limited to qualitative statements and a single, procedurally derived data point for methanol. For researchers and professionals in drug development, this knowledge gap necessitates that solubility be determined empirically for any new solvent system being considered for this compound. The provided experimental protocol for methanol can serve as a starting point for such investigations.

References

Spectroscopic Analysis of 1,2-Dimethoxy-4,5-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The quantitative spectroscopic data for 1,2-Dimethoxy-4,5-dinitrobenzene is summarized in the tables below.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragments. The data presented here is compiled from the NIST WebBook and PubChem databases.[1][3][4]

| m/z | Relative Intensity | Assignment |

| 228 | Major Peak | [M]⁺ (Molecular Ion) |

| 136 | High | [M - NO₂ - OCH₃]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 50 | Low | C₄H₂⁺ |

| 30 | Low | NO⁺ |

Infrared (IR) Spectroscopy Data

The following table details the significant absorption bands observed in the FTIR spectrum of this compound, as analyzed from the spectrum available on the NIST WebBook.[3] The assignments are based on characteristic vibrational frequencies for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (Methoxy) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1270 | Strong | Aryl Ether C-O Stretch |

| ~1020 | Medium | Aliphatic Ether C-O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest literature review, specific experimental ¹H and ¹³C NMR data for this compound has not been published. However, based on the molecular structure, the following signals can be predicted:

-

¹H NMR: Two types of proton signals are expected. A singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy (B1213986) groups. The aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the nitro groups. The methoxy protons would be expected in the upfield region (δ 3.5-4.0 ppm).

-

¹³C NMR: Four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum. Two signals for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons with the nitro groups), and one signal for the carbons of the methoxy groups. The carbon atoms attached to the nitro groups would be the most deshielded.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid aromatic nitro compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and instrument setup.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

This section describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for obtaining an IR spectrum of a solid sample.

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum.

-

Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of an aromatic compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min) to ensure separation of components.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Detector: An electron multiplier is typically used.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a known compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Versatile Building Block: A Technical Guide to 1,2-Dimethoxy-4,5-dinitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole, is a highly functionalized aromatic compound that serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups and two electron-withdrawing nitro groups on a benzene (B151609) ring, imparts a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, with a focus on its role in the preparation of valuable scaffolds for medicinal chemistry and materials science. We will delve into its key reactions, provide detailed experimental protocols, and present quantitative data to facilitate its use in the laboratory.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3395-03-7 | [2][3] |

| Molecular Formula | C₈H₈N₂O₆ | [1][3] |

| Molecular Weight | 228.16 g/mol | [4] |

| Melting Point | 131-134 °C | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Core Synthetic Transformations

The synthetic utility of this compound primarily revolves around the chemical transformations of its nitro groups and its susceptibility to nucleophilic aromatic substitution.

Reduction of Nitro Groups to Form 1,2-Diamino-4,5-dimethoxybenzene

The reduction of the two nitro groups to form 1,2-diamino-4,5-dimethoxybenzene is a cornerstone transformation, as this diamine is a versatile precursor for the synthesis of various heterocyclic systems, most notably quinoxalines and benzimidazoles.

Two common and effective methods for this reduction are catalytic hydrogenation and reduction using tin(II) chloride in acidic media.

Experimental Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers a clean and efficient route to the desired diamine.

-

Reaction Scheme:

Reduction of this compound to 1,2-Diamino-4,5-dimethoxybenzene. -

Procedure:

-

Dissolve this compound (5 g, 21.9 mmol) in methanol (147 ml).[5]

-

Add 10% Pd/C catalyst (639 mg) to the solution.[5]

-

Stir the reaction mixture for 6 hours at room temperature under a hydrogen atmosphere (e.g., using a balloon).[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the catalyst by filtration through a pad of celite or diatomaceous earth.[5]

-

Concentrate the filtrate under reduced pressure to yield 4,5-dimethoxy-1,2-phenylenediamine. The product is often obtained in high purity and can be used directly in the next step without further purification.[5]

-

Experimental Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This classical method is a reliable alternative to catalytic hydrogenation.

-

Reaction Scheme:

SnCl₂ Reduction of this compound. -

Procedure (Adapted from a general protocol):

-

In a round-bottom flask, suspend this compound (1.0 eq) in concentrated hydrochloric acid.[6]

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise with stirring. The addition may be exothermic, so it is advisable to cool the flask in an ice bath.[6]

-

After the addition is complete, heat the reaction mixture to reflux with vigorous stirring.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is basic (>8), while keeping the flask in an ice bath.[6] A precipitate of tin salts will form.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Spectroscopic Data for 1,2-Diamino-4,5-dimethoxybenzene:

-

¹H NMR (DMSO-d₆): The ¹H NMR spectrum of 1,2-diamino-4,5-dimethoxybenzene in DMSO-d₆ shows characteristic signals for the aromatic protons and the methoxy groups.[7]

Synthesis of Quinoxaline (B1680401) Derivatives

1,2-Diamino-4,5-dimethoxybenzene is an excellent precursor for the synthesis of 6,7-dimethoxyquinoxaline (B1596642) derivatives. These compounds are important scaffolds in medicinal chemistry, with some exhibiting potent biological activities. The synthesis is typically achieved through the condensation of the diamine with a 1,2-dicarbonyl compound.

Experimental Protocol 3: General Synthesis of 6,7-Dimethoxyquinoxalines

-

Reaction Scheme:

General synthesis of 6,7-dimethoxyquinoxalines. -

Procedure (General):

-

Dissolve 1,2-diamino-4,5-dimethoxybenzene (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq) in ethanol to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data for Representative Quinoxaline Derivatives:

| 1,2-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) | Reference |

| Benzil | 2,3-Diphenyl-6,7-dimethoxyquinoxaline | 90 | 193-195 | |

| 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)-6,7-dimethoxyquinoxaline | 90 | - | |

| 4,4'-Dimethylbenzil | 2,3-Bis(4-methylphenyl)-6,7-dimethoxyquinoxaline | 92 | - | |

| Anisil | 2,3-Bis(4-methoxyphenyl)-6,7-dimethoxyquinoxaline | 87 | - |

Nucleophilic Aromatic Substitution (SNAr)

Representative Experimental Protocol 4: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Scheme:

Representative SNAr reaction of this compound. -

Procedure (Inferred from related compounds):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add the amine nucleophile (e.g., piperidine, pyrrolidine) (2.0-4.0 eq).[8]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Quantitative Data for SNAr Reactions of a Structurally Similar Compound (1,4-dimethoxy-2,5-dinitrobenzene):

| Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |

| Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 | Reflux, 2 h | [8] |

| Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82 | Reflux, 2 h | [8] |

Applications in Drug Development and Materials Science

The derivatives of this compound have found significant applications in various fields:

-

Medicinal Chemistry: Quinoxaline scaffolds derived from this building block are present in a number of biologically active compounds, including anticancer and antimicrobial agents.[9] For instance, 6,7-dimethoxyquinazoline (B1622564) derivatives have been investigated as potent c-Met inhibitors for cancer therapy.[10][11]

-

Materials Science: The extended π-systems of quinoxaline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their photophysical properties can be tuned by modifying the substituents on the quinoxaline core.[12][13]

-

Fluorescent Probes: The reaction of 1,2-diamino-4,5-dimethoxybenzene with aldehydes and ketones produces highly fluorescent benzimidazole (B57391) derivatives. This property is utilized in analytical chemistry for the sensitive detection of these carbonyl compounds.[14]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its facile conversion to 1,2-diamino-4,5-dimethoxybenzene opens up a rich area of heterocyclic chemistry, particularly in the synthesis of quinoxalines. The electron-deficient nature of the aromatic ring also allows for nucleophilic aromatic substitution reactions. The derivatives of this compound have demonstrated significant potential in drug discovery and materials science, making it a key tool for researchers and scientists in these fields. This guide has provided a comprehensive overview of its core synthetic transformations, complete with detailed experimental protocols and quantitative data, to empower its effective utilization in the laboratory.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [webbook.nist.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 1,2-DIAMINO-4,5-DIMETHOXYBENZENE | 27841-33-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. caymanchem.com [caymanchem.com]

The Mechanism of Action of 1,2-Dimethoxy-4,5-dinitrobenzene Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives represent a class of chemical compounds with emerging biological significance. While comprehensive research into their precise mechanisms of action is still developing, current evidence points towards activities including HDAC inhibition, induction of the Nrf2 pathway, and potential applications as pesticides and chemical synthesis intermediates. This guide synthesizes the available technical information regarding the bioactivity of these compounds, focusing on their known molecular interactions and providing a foundation for future research and development.

Introduction

This compound, also known as 4,5-dinitroveratrole, is an aromatic compound characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and two nitro groups.[1][2] Its derivatives are being explored for various applications, from agricultural to potential therapeutic uses. Understanding the molecular mechanisms underpinning the activity of these compounds is crucial for their development and safe application. This document provides an in-depth look at the current understanding of their mechanism of action, supported by available data and experimental context.

Core Mechanisms of Action

While the broader class of dinitrobenzene compounds is known for its toxicological effects, including hematotoxicity and reproductive toxicity primarily through metabolic activation, specific derivatives of this compound are being investigated for more targeted biological activities.[3][4]

HDAC Inhibition and Nrf2 Pathway Activation

Preliminary studies suggest that this compound can act as an inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the acetylation of histones and other proteins, altering chromatin structure and transcription.

Furthermore, this compound has been shown to induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The induction of the Nrf2 pathway suggests a potential role for this compound derivatives in cellular defense against oxidative stress.

Signaling Pathway: Nrf2 Activation by this compound Derivative

Caption: Proposed Nrf2 activation by a this compound derivative.

Pesticidal Activity

This compound has been utilized as a pesticide, including in some insecticides and herbicides.[1] The mechanism in this context is broadly described as the disruption of essential physiological processes in the target pests, leading to growth inhibition or death.[1] The specific molecular targets within the pests have not been extensively detailed in the available literature.

Toxicological Profile

It is important to handle this compound and its derivatives with care due to their potential toxicity. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][6]

The broader class of dinitrobenzenes is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[3] While specific data for the 1,2-dimethoxy-4,5-dinitro derivative is sparse, this is a known risk for related compounds.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of this compound derivatives are not widely published. However, based on the reported activities, standard assays would be employed to investigate their effects.

HDAC Inhibition Assay

-

Principle: A fluorometric or colorimetric assay is used to measure the activity of HDAC enzymes in the presence and absence of the test compound.

-

Methodology:

-

Recombinant human HDAC enzymes are incubated with a fluorescently labeled acetylated peptide substrate.

-

The test compound (a this compound derivative) is added at varying concentrations.

-

A developer solution is added that produces a fluorescent signal only from the deacetylated substrate.

-

The fluorescence is measured using a plate reader.

-

The IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the HDAC activity.

-

Nrf2 Nuclear Translocation Assay

-

Principle: Immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions is used to quantify the movement of Nrf2 from the cytoplasm to the nucleus.

-

Methodology (Immunofluorescence):

-

Cells (e.g., HepG2) are cultured on coverslips and treated with the test compound for a specified time.

-

Cells are fixed, permeabilized, and blocked.

-

Cells are incubated with a primary antibody specific to Nrf2, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are captured using a fluorescence microscope, and the nuclear localization of Nrf2 is quantified.

-

Experimental Workflow: Nrf2 Nuclear Translocation Assay

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli--germ cell cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound -2g | Viral Vector Analytical Development [viral-vector-analytical-development.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Safety and Handling of 1,2-Dimethoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Dimethoxy-4,5-dinitrobenzene (CAS No. 3395-03-7), a chemical intermediate utilized in various organic syntheses, including the preparation of pharmaceuticals and dyes.[1][2] Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is critical for all personnel working with this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is sparingly soluble in water.[1] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₆ | [3] |

| Molecular Weight | 228.16 g/mol | [2] |

| Appearance | Yellow Powder/Crystalline Solid | [1] |

| Melting Point | 131-134 °C | [4] |

| Boiling Point | 410.4 °C at 760 mmHg | |

| Density | 1.416 g/cm³ | |

| Flash Point | 205.7 °C | |

| Vapor Pressure | 1.43E-06 mmHg at 25°C | |

| Solubility | Sparingly soluble in water | [1] |

Toxicological Data and Hazard Information

GHS Hazard Classification: [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Safe Handling and Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered standard for any work with this compound:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[5]

General Handling Protocol

The following workflow is recommended for handling this compound in a laboratory setting.

Example Experimental Protocol: Reduction of this compound

The following is an example of a synthetic procedure involving this compound. This protocol should be adapted to specific laboratory conditions and safety guidelines.

Reaction: Reduction of the nitro groups.

Materials:

-

This compound

-

Methanol (MeOH)

-

Palladium on charcoal (10%)

-

Acetic acid

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A solution of this compound (500 mg, 2.19 mmol) in MeOH (10 mL) was degassed and put under a N₂ atmosphere.

-

A catalytic amount of Pd on charcoal (10%) was quenched with MeOH (1 mL) and transferred as a suspension in MeOH into the solution.

-

Acetic acid (1.5 mL) was added, and the mixture was placed under a H₂ atmosphere (1 atm).

-

The reaction was stirred at room temperature for 16 hours.

-

The mixture was filtered through a celite pad and rinsed with MeOH.

-

The filtrate was concentrated in vacuo.

Reactivity and Incompatibilities

-

Stability: Stable under normal conditions.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: None under normal use conditions.[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Emergency Procedures

| Situation | Procedure |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5] |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] |

| Spills | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. Avoid dust formation.[5] |

Biological Activity and Potential Applications

Preliminary research suggests that this compound may have applications as a fluorescent probe for studying DNA response elements.[8] It has also been reported to exhibit histone deacetylase (HDAC) inhibitory activity and to induce the nuclear translocation of Nrf2 in wild-type mice.[8] Further research is needed to fully elucidate these properties and their potential applications in drug development. The nitroaromatic structure suggests that its biological activity could be influenced by two competing pathways: detoxification via GST-mediated conjugation and bioactivation through the reduction of its nitro groups to reactive intermediates.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment before use. Always adhere to your institution's specific safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 96% | Fisher Scientific [fishersci.ca]

- 8. This compound -2g | Viral Vector Analytical Development [viral-vector-analytical-development.com]

An In-depth Technical Guide to the Discovery and History of 4,5-Dinitroveratrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 4,5-Dinitroveratrole (1,2-dimethoxy-4,5-dinitrobenzene). It details the primary synthetic route via the nitration of veratrole and presents a detailed experimental protocol. The document also explores the compound's physicochemical properties, supported by a consolidated table of quantitative data. Furthermore, this guide discusses the potential biological significance of 4,5-Dinitroveratrole, particularly in the context of histone deacetylase (HDAC) inhibition and the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. Diagrams for the synthetic workflow and the proposed biological pathway are provided to facilitate a deeper understanding of the compound's chemistry and potential therapeutic relevance.

Introduction

4,5-Dinitroveratrole, systematically named this compound, is a nitroaromatic compound that has garnered interest as a versatile chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and two nitro groups, makes it a subject of study in organic synthesis and potentially in medicinal chemistry. This guide aims to provide a detailed account of its discovery, historical synthesis, and to shed light on its potential biological activities that may be of interest to drug development professionals.

Discovery and Historical Synthesis

One of the key reagents used in nitration reactions, acetyl nitrate (B79036), was first prepared in 1907 by Amé Pictet and E. Khotynsky.[2] They synthesized it from acetic anhydride (B1165640) and dinitrogen pentoxide.[2] This reagent, often generated in situ, provides a controlled method for nitration.

The synthesis of 4,5-Dinitroveratrole is achieved by the direct nitration of veratrole using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride.[1][3] The two electron-donating methoxy groups on the veratrole ring direct the electrophilic substitution to the ortho and para positions. In the case of veratrole, the 4 and 5 positions are activated, leading to the formation of the dinitro derivative.

Physicochemical Properties

4,5-Dinitroveratrole is a yellow crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂O₆ | [4][5] |

| Molecular Weight | 228.16 g/mol | [4][5] |

| CAS Number | 3395-03-7 | [4][5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 131-134 °C | [6] |

| Boiling Point | 410.4 °C at 760 mmHg | [6] |

| Density | 1.416 g/cm³ | [6] |

| Appearance | Yellow Powder | [6] |

Experimental Protocols

Synthesis of 4,5-Dinitroveratrole via Nitration of Veratrole

This protocol describes the synthesis of 4,5-Dinitroveratrole from veratrole using a mixture of fuming nitric acid and acetic anhydride.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Fuming nitric acid (~90%)

-

Acetic anhydride

-

Ice

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve veratrole in acetic anhydride.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add fuming nitric acid to the cooled solution via a dropping funnel, ensuring the temperature is maintained below 10 °C. The addition of a catalytic amount of sulfuric acid can also be employed.[7]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete dinitration.

-

Pour the reaction mixture over crushed ice to precipitate the crude 4,5-Dinitroveratrole.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain yellow crystals of 4,5-Dinitroveratrole.

Safety Precautions:

-

Fuming nitric acid and acetic anhydride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Characterization

The synthesized 4,5-Dinitroveratrole can be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4,5-Dinitroveratrole is available in the NIST Chemistry WebBook and can be used for comparison.[8]

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) can also be found in the NIST Chemistry WebBook, which will show the molecular ion peak corresponding to its molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be performed to confirm the chemical structure.

Potential Biological Activity: HDAC Inhibition and Nrf2 Pathway Activation

While direct studies on the biological activity of 4,5-Dinitroveratrole are limited, the broader class of nitroaromatic compounds and related structures have been investigated for various biological effects. A particularly interesting area of research is the interplay between histone deacetylase (HDAC) inhibition and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[3] Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for proteasomal degradation.[3] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[3]

Several studies have demonstrated that inhibition of HDACs can lead to the activation of the Nrf2 pathway.[3][9][10] HDAC inhibitors can reduce the expression of Keap1, leading to Nrf2 stabilization and nuclear translocation.[3] This, in turn, upregulates downstream antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3]

Given that some nitro compounds have been shown to possess biological activity, it is plausible that 4,5-Dinitroveratrole could act as an HDAC inhibitor, thereby activating the Nrf2 signaling pathway. This hypothesis, however, requires direct experimental validation.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which an HDAC inhibitor could activate the Nrf2 pathway.

Caption: Proposed HDACi-mediated Nrf2 activation pathway.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a potential experimental workflow to investigate the effect of 4,5-Dinitroveratrole on the HDAC/Nrf2 pathway.

Caption: Experimental workflow for biological activity assessment.

Conclusion